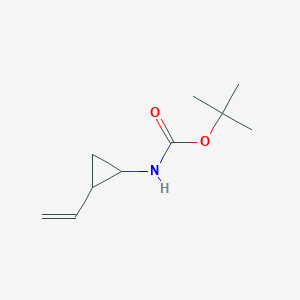

1-(Boc-amino)-2-vinylcyclopropane

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(2-ethenylcyclopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-5-7-6-8(7)11-9(12)13-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFOIYIUNVJFOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Boc Amino 2 Vinylcyclopropane and Its Chiral Precursors

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create the desired stereoisomer directly. This is often achieved through the use of chiral catalysts or auxiliaries that influence the stereochemical outcome of the reaction.

Phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective cyclopropanation to form the core structure of 1-(Boc-amino)-2-vinylcyclopropane. This method involves the use of a chiral catalyst to transfer a reactant from one phase to another where the reaction occurs, thereby inducing asymmetry.

Cinchonidine-derived catalysts are frequently employed in the asymmetric phase-transfer cyclopropanation. These catalysts, derived from the cinchona alkaloid cinchonidine, possess a rigid chiral backbone that can effectively control the stereochemistry of the reaction. In the synthesis of a precursor to this compound, a cinchonidine-derived catalyst was used to facilitate the stereoselective cyclopropanation of (E)-N-phenylmethyleneglycine ethyl ester with trans-1,4-dibromo-2-butene. researchgate.net This approach yielded the desired (1R,2S)-1-(E)-N-phenylmethyleneamino-2-vinylcyclopropanecarboxylic acid ethyl ester with up to 84% enantiomeric excess (ee). researchgate.net The use of microscale high-throughput experimentation techniques was instrumental in identifying the optimal cinchonidine-derived catalyst for this transformation. researchgate.net

The general structure of these catalysts often includes a quaternary ammonium (B1175870) salt derived from cinchonidine, which acts as the phase-transfer agent. The steric and electronic properties of the substituents on the cinchonidine scaffold can be modified to fine-tune the catalyst's performance and improve enantioselectivity. researchgate.netsemanticscholar.orgsciprofiles.com

Optimizing both diastereoselectivity and enantioselectivity is crucial for the practical application of PTC in the synthesis of this compound precursors. Factors such as the choice of catalyst, solvent, base, and reaction temperature can significantly influence the stereochemical outcome.

In the cyclopropanation reaction using a cinchonidine-derived catalyst, a laboratory-scale process was developed that achieved a 78% yield and 77.4% ee. researchgate.net Further enhancement of the chiral purity was accomplished through preparatory supercritical fluid chromatography and subsequent crystallization of the product as its tosylate salt. researchgate.net The diastereoselectivity of the initial dialkylation steps in a related synthesis was also examined, and the conditions were optimized to favor the formation of the desired diastereomer. acs.org

Below is a data table summarizing the results of catalyst screening for the asymmetric phase-transfer cyclopropanation.

| Catalyst | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|

| Cinchonidine-derived catalyst | up to 84% | 78% (lab scale) | researchgate.net |

Enzymatic methods offer a green and highly selective alternative for obtaining enantiomerically pure precursors of this compound. These approaches leverage the inherent stereoselectivity of enzymes to either resolve a racemic mixture or desymmetrize a prochiral substrate.

Kinetic resolution is a widely used enzymatic method where an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Esterases are particularly useful for this purpose in the synthesis of this compound precursors.

A scalable process was developed involving the dialkylation of a glycine (B1666218) Schiff base to produce a racemic vinyl-ACCA derivative. This racemic mixture was then resolved using the inexpensive and readily available esterase enzyme, Alcalase 2.4L. acs.org This enzymatic resolution provided the desired (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid derivatives in greater than 99% ee. acs.org

In another approach, the enzymatic desymmetrization of a malonate diester derivative, 2-vinylcyclopropane-1,1-dicarboxylate diethyl ester (VCPDE), was employed. researchgate.net The esterase p-nitrobenzyl esterase from Bacillus subtilis showed high enantioselectivity in producing (1S,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropanecarboxylic acid (VCPME), a key monoester intermediate. researchgate.net

To further improve the efficiency and selectivity of enzymatic resolutions, protein engineering techniques can be applied to modify the properties of naturally occurring enzymes. By introducing specific mutations in the enzyme's active site, it is possible to enhance its enantioselectivity for a particular substrate.

Starting with the p-nitrobenzyl esterase from Bacillus subtilis that exhibited over 90% ee, a library of mutants was created by substituting amino acids in the substrate-binding pocket. researchgate.net The best variant, which contained four specific mutations (L70D, L270Q, L273R, and L313M), was able to produce the desired (1S,2S)-VCPME with an impressive 98.9% ee. researchgate.net This demonstrates the power of rational protein design in tailoring enzymes for specific synthetic applications.

The following table summarizes the enhancement of enantioselectivity through enzyme engineering.

| Enzyme | Enantiomeric Excess (ee) | Reference |

|---|---|---|

| Wild-type p-nitrobenzyl esterase | >90% | researchgate.net |

| Engineered esterase (L70D, L270Q, L273R, L313M) | 98.9% | researchgate.net |

Enzymatic Resolution and Desymmetrization Approaches

Product Inhibition and Throughput Considerations in Biocatalysis

Biocatalysis offers an environmentally benign and highly selective route for the synthesis of chiral compounds. However, challenges such as product inhibition can significantly impact the efficiency and throughput of these processes. In the enzymatic resolution of racemic derivatives of 1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA), a precursor to this compound, product inhibition has been identified as a rate-limiting factor, leading to extended reaction times. nih.govacs.org

To mitigate this issue and improve throughput, several strategies have been developed. One approach involves the chemical resolution of the racemic mixture through the formation of diastereomeric salts, which allows for the enrichment of the desired enantiomer before the enzymatic step. nih.govacs.org Another effective method is the use of "forcing conditions" in the enzymatic reaction, which helps to overcome the inhibitory effects of the product. nih.govacs.org These optimized processes have been successfully scaled up to produce multi-kilogram quantities of the desired chiral building block. nih.gov

The development of novel biocatalysts and the engineering of existing enzymes are also crucial for enhancing reaction efficiency. For instance, a newly isolated Sphingomonas aquatilis strain has been utilized for the biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester. Furthermore, engineered esterases from Bacillus subtilis have been employed for the desymmetrization of a malonate diester derivative, providing an efficient manufacturing method for an intermediate of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate. researchgate.net

Asymmetric Alkylation and Cyclization Reactions

Asymmetric alkylation and subsequent cyclization reactions represent a powerful strategy for the stereocontrolled synthesis of this compound precursors. These methods often employ chiral auxiliaries or catalysts to induce asymmetry.

A common approach involves the dialkylation of a glycine Schiff base. nih.govacs.org This method utilizes an electrophile such as trans-1,4-dibromo-2-butene to introduce the necessary carbon framework. nih.gov The initial alkylation is followed by an intramolecular cyclization to form the cyclopropane (B1198618) ring. Optimization of reaction conditions is critical to control the diastereoselectivity of the dialkylation steps. nih.govacs.org Glycine Schiff base Ni(II) complexes are particularly effective for this transformation due to their high reactivity and the ability to control stereochemistry. nih.gov

A more refined approach involves a sequential two-step S\N2 and S\N2' alkylation of a chiral nucleophilic glycine equivalent. nih.govresearchgate.net This method provides excellent yields and high diastereoselectivity. The process begins with an intermolecular S\N2 reaction, followed by an intramolecular S\N2' cyclization to furnish the desired cyclopropane ring system. researchgate.net This sequence has proven to be reliable and scalable, making it a practical method for the synthesis of (1R,2S)-vinyl-ACCA. nih.govresearchgate.net

The use of chiral auxiliaries and ligands is fundamental to achieving high enantioselectivity in these syntheses. researchgate.net Nickel(II) complexes of glycine Schiff bases, incorporating chiral ligands, have been extensively studied. nih.govnih.govresearchgate.net These complexes act as chiral glycine equivalents, directing the stereochemical outcome of the alkylation and cyclization reactions.

Newly designed axially chiral Ni(II) complexes have demonstrated exceptional performance in the two-step S\N2 and S\N2' alkylation sequence, leading to high yields and diastereoselectivity. nih.govresearchgate.net The chiral ligand, often derived from an amino acid like proline, creates a chiral environment around the nickel center, which in turn controls the facial selectivity of the incoming electrophile. researchgate.net The development of novel chiral ligands, such as Hamari ligands, continues to advance the field of asymmetric synthesis.

Table 1: Comparison of Asymmetric Synthesis Methodologies

| Methodology | Key Features | Advantages |

| Biocatalysis | Use of enzymes for kinetic resolution or asymmetric synthesis. | High enantioselectivity, mild reaction conditions, environmentally friendly. |

| Dialkylation of Glycine Schiff Bases | Two alkylation steps on a glycine derivative followed by cyclization. | Well-established, scalable. |

| Sequential S\N2 and S\N2' Cyclizations | Stepwise intermolecular and intramolecular alkylations. | High yields and diastereoselectivity, good scalability. |

| Chiral Auxiliaries and Ligands | Employment of chiral molecules to induce stereocontrol. | High levels of asymmetric induction, predictable stereochemical outcomes. |

Cyclopropanation of Heteroatom-Substituted Alkenes

The direct cyclopropanation of alkenes bearing heteroatom substituents provides another synthetic route to functionalized cyclopropanes. figshare.com

The Michael Initiated Ring Closure (MIRC) reaction is a versatile method for the formation of cyclopropane rings. rsc.orgumn.eduresearchgate.net This reaction involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that displaces a leaving group. researchgate.net While this method is powerful for constructing the cyclopropane core, the compatibility of certain substrates can be a limitation. For instance, substrates like cinnamaldehyde and methyl cinnamate have shown incompatibility under some MIRC reaction conditions. ub.ac.id The enantioselective variant of the MIRC reaction has become an efficient strategy for generating cyclopropane rings with excellent enantioselectivity. rsc.org

Cyclopropanation via Diazo Compounds and Carbene Intermediates

The formation of a cyclopropane ring by the reaction of an alkene with a carbene or carbenoid is a fundamental and widely utilized transformation in organic synthesis. wikipedia.orglibretexts.org This approach is particularly relevant for the synthesis of vinylcyclopropane (B126155) derivatives. The reaction involves the addition of a carbene, a neutral species containing a divalent carbon atom, across a double bond. libretexts.org

The most common precursors for generating carbenes are diazo compounds, such as diazomethane or its derivatives. wikipedia.orgmasterorganicchemistry.com These reactions can be initiated photolytically, thermally, or, more commonly, through transition metal catalysis. masterorganicchemistry.com Metal-catalyzed reactions are generally preferred as they proceed under milder conditions and offer greater control over selectivity. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product; for instance, a cis-alkene yields a cis-substituted cyclopropane, while a trans-alkene produces the trans-product. wikipedia.orglibretexts.org

Recent advancements have focused on asymmetric cyclopropanation to produce enantiomerically enriched cyclopropanes. This is often achieved using metal carbenoids, which are formed by the reaction of a diazo compound with a metal complex. nih.gov Chiral catalysts, such as cobalt(II) complexes of D2-symmetric chiral porphyrins, have proven effective in activating donor-substituted diazo reagents for the asymmetric radical cyclopropanation of a wide range of alkenes. nih.gov This method provides high yields and excellent control over both diastereoselectivity and enantioselectivity. nih.gov Similarly, iron and rhodium catalysts are also employed for these transformations. nih.govnih.gov For example, the cyclopropanation of dehydroamino acids with aryl and unsaturated diazo compounds generated in situ can be directed to yield either E or Z isomers with high selectivity depending on whether the reaction is conducted thermally or in the presence of an iron porphyrin catalyst. nih.govmonash.edu

The types of diazo reagents used can be categorized based on the substituents on the diazo carbon:

Donor-acceptor carbenes: Derived from precursors like methyl phenyldiazoacetate, these are stabilized and can be used for cyclopropanation. wikipedia.org

Acceptor-only carbenes: Diazoacetonitrile is an example of a precursor to an acceptor-only carbene. Asymmetric synthesis using this type of reagent has been challenging, though recent developments using engineered myoglobin enzymes have shown high diastereo- and enantioselectivity. rochester.edu

Table 1: Comparison of Catalytic Systems for Cyclopropanation with Diazo Compounds

| Catalyst System | Diazo Reagent Type | Key Advantages | Reference |

|---|---|---|---|

| Cobalt(II)-Porphyrin | Donor-substituted | High yield, excellent diastereoselectivity and enantioselectivity. nih.gov | nih.gov |

| Iron(III)-Porphyrin | Aryl/Unsaturated | Good diastereoselectivity (Z-isomer preference). nih.govmonash.edu | nih.govmonash.edu |

| Rhodium(II) carboxylates | Donor-acceptor | General utility in cyclopropanation. nih.gov | nih.gov |

| Engineered Myoglobin | Acceptor-only (Diazoacetonitrile) | High diastereo- and enantioselectivity (up to >99%). rochester.edu | rochester.edu |

Intramolecular Cyclization Pathways

Intramolecular reactions provide an efficient route to cyclic structures by forming a ring from a single molecule containing all the necessary components. This strategy can offer advantages in terms of stereocontrol and reaction kinetics.

Aziridines, three-membered heterocyclic compounds containing a nitrogen atom, are highly strained and reactive intermediates that can participate in various ring-opening and cyclization reactions. nih.govnih.gov The intramolecular cyclization of molecules containing an aziridine ring and a tethered π-nucleophile can be a powerful method for constructing new nitrogen-containing ring systems. researchgate.net While the direct conversion of an aziridine into a cyclopropylamine (B47189) is not a commonly cited pathway, the underlying principles of intramolecular reactions involving strained rings are relevant.

More directly related is the intramolecular aziridination of unsaturated amines to form bicyclic aziridines. For instance, the oxidation of cyclopent-3-en-1-ylmethylamines with lead tetraacetate leads to the efficient formation of highly strained 1-azatricyclo[2.2.1.0²˒⁶]heptane structures. nih.gov This reaction proceeds through a lead(IV) amide intermediate that acts as the aziridinating species. The rate of this reaction is significantly influenced by the substitution on the double bond, suggesting an electrophilic intermediate and a symmetrical, aziridine-like transition state. nih.gov Such intramolecular cyclizations highlight a pathway where an amino group and a double bond within the same molecule are used to construct a new, strained ring system.

Protection Group Chemistry: The tert-Butyloxycarbonyl (Boc) Moiety

The management of reactive functional groups is a cornerstone of multistep organic synthesis. For amines, the tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups due to its stability under a variety of conditions and its susceptibility to clean removal under specific acidic conditions. nih.gov

Strategies for Boc-Protection of Amino Functionality

The introduction of the Boc group onto a primary or secondary amine is typically achieved via nucleophilic acyl substitution. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride or (Boc)₂O. nih.gov The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. chemistrysteps.com This process is usually facilitated by a base to neutralize the protonated amine intermediate.

A variety of conditions have been developed to effect N-tert-butoxycarbonylation, allowing for the protection of a wide array of amines with diverse functional groups. organic-chemistry.org These methods can be performed under aqueous or anhydrous conditions and sometimes without any solvent at all. organic-chemistry.org The choice of conditions depends on the substrate's solubility and the presence of other sensitive functional groups.

Table 2: Selected Methods for N-Boc Protection of Amines

| Reagent | Conditions | Scope | Reference |

|---|---|---|---|

| (Boc)₂O | Base (e.g., TEA), THF or CH₂Cl₂ | General for 1° and 2° amines. | |

| (Boc)₂O | Water-acetone, catalyst-free | Efficient, eco-friendly for diverse amines. nih.gov | nih.gov |

| (Boc)₂O | Iodine (catalytic), solvent-free | Mild conditions for aryl and aliphatic amines. organic-chemistry.org | organic-chemistry.org |

| (Boc)₂O | Perchloric acid on silica-gel (catalyst) | Efficient, reusable catalyst, solvent-free. organic-chemistry.org | organic-chemistry.org |

| O-alkyl S-(pyridin-2-yl)carbonothiolates | Room temperature, in air | Selective N-protection, even with multiple hydroxyl groups. organic-chemistry.org | organic-chemistry.org |

Dual Protection Concepts for Primary Amines

Primary amines possess two N-H bonds, allowing for the possibility of double protection. While a single Boc group is sufficient to moderate the nucleophilicity and basicity of an amine, it leaves an acidic N-H proton that can be removed by strong bases like butyllithium (B86547). nih.gov In situations requiring the use of such strong bases, a dual protection strategy is necessary to completely block the reactivity of the primary amino group.

One strategy involves the formation of N,N-di-Boc derivatives. This provides a much more sterically hindered and electronically deactivated nitrogen atom. researchgate.net Another approach is to use a protecting group that inherently protects the amine twice, such as converting the primary amine into an N-substituted 2,5-dimethylpyrrole. nih.gov This group is stable towards strong bases and nucleophiles. The use of microwave irradiation has been shown to dramatically reduce the reaction times for both the protection and deprotection steps associated with the 2,5-dimethylpyrrole group. nih.gov This allows for an orthogonal protection strategy where, for example, a primary amine protected as a dimethylpyrrole can coexist in a molecule with another amine protected by a Boc group. nih.gov

Compatibility and Selective Cleavage Considerations

A key feature of the Boc group is its lability under acidic conditions, which allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., base-labile Fmoc or hydrogenolysis-labile Cbz). organic-chemistry.org This orthogonality is fundamental to complex synthetic strategies, particularly in peptide synthesis.

The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chemistrysteps.com The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of the stable tert-butyl cation, which typically forms isobutene, and the decomposition of the resulting carbamic acid to the free amine and carbon dioxide. chemistrysteps.com

However, various other conditions have been developed for Boc cleavage to accommodate different substrates and to achieve selective deprotection. For example, 85% formic acid can selectively cleave an N-Boc group in the presence of a tert-butyl ester. oup.com Lewis acids such as zinc bromide or magnesium perchlorate can also be used, sometimes offering selectivity between different types of N-Boc groups (e.g., primary vs. secondary). highfine.com In some cases, even basic or thermal conditions can be employed for deprotection, although these are less common. umich.eduacs.org For instance, cesium carbonate in the presence of imidazole has been reported to cleave Boc groups from nitrogen atoms conjugated to a carbonyl or aromatic system. umich.edu

Table 3: Conditions for Selective Cleavage of the N-Boc Group

| Reagent/Condition | Selectivity/Compatibility | Reference |

|---|---|---|

| Trifluoroacetic Acid (TFA) in DCM | Standard method; cleaves Boc, stable to Cbz, Fmoc. chemistrysteps.com | chemistrysteps.com |

| 85% Formic Acid | Selective for N-Boc over t-butyl esters. oup.com | oup.com |

| Zinc Bromide (ZnBr₂) in CH₂Cl₂ | Can selectively cleave secondary N-Boc groups over primary ones. | |

| Cerium(III) chloride | Selective cleavage of t-butyl esters in the presence of N-Boc groups. organic-chemistry.org | organic-chemistry.org |

| Cesium Carbonate / Imidazole | Cleavage under basic conditions for specific substrates. umich.edu | umich.edu |

| Thermal (High Temperature Flow) | Can distinguish between N-Boc aryl amines and N-Boc alkyl amines. acs.org | acs.org |

Process Optimization and Scalability in Synthesis

The efficient and scalable synthesis of this compound and its chiral precursors is a critical aspect of its application in pharmaceutical development. Process optimization focuses on improving reaction efficiency, controlling stereochemistry, and enabling large-scale production while ensuring economic and environmental viability. Key strategies involve the use of high-throughput experimentation for rapid catalyst screening, meticulous control of reaction parameters, development of scalable production processes, and implementation of purification methods that avoid chromatography.

Microscale High-Throughput Experimentation for Catalyst Identification

High-Throughput Experimentation (HTE) is a powerful methodology for accelerating the discovery and optimization of chemical reactions by performing a large number of experiments in parallel on a microscale. nih.gov This approach is particularly valuable for identifying optimal catalysts, ligands, and reaction conditions for the synthesis of complex molecules like this compound without consuming large quantities of materials. nih.govnsf.gov

The process typically involves arrays of reactions conducted in microtiter plates, with volumes as low as 20-100 μL. nih.govnih.gov For a given transformation, a wide range of variables can be screened simultaneously. This includes different metal catalysts, chiral ligands, bases, solvents, and temperatures. nsf.gov For instance, in developing asymmetric cyclopropanation reactions, HTE can be used to rapidly screen a library of engineered enzymes or transition-metal catalysts to identify variants that provide high diastereo- and enantioselectivity. rochester.edu The results are analyzed using rapid techniques like HPLC and UPLC-MS, allowing for the swift identification of promising conditions. nih.gov This hypothesis-driven HTE serves as a logical extension of traditional chemical experimentation, enabling a more comprehensive search of the reaction space. nih.gov The optimal conditions identified on a milligram scale can then be scaled up for larger production runs. nih.gov

Influence of Reaction Conditions on Yield and Stereochemical Outcome

The yield and stereochemical purity of this compound and its precursors are highly sensitive to reaction conditions. The choice of catalyst, solvent, temperature, and protecting groups can have a profound impact on the outcome.

Asymmetric catalytic methods are often employed to produce enantioenriched cyclopropylamines. In one tandem method, the choice of catalyst was crucial for achieving high enantioselectivity, with an isoborneol-based amino alcohol ligand promoting the key C-C bond formation to yield products with 76–94% enantiomeric excess (ee) and excellent diastereomeric ratios (>20:1). nih.gov However, the choice of the nitrogen-protecting group also plays a significant role; the use of a Boc-protected ynamide in this specific sequence resulted in a low isolated yield of just 25%. nih.gov

Solvent choice is another critical parameter. In the optimization of a [4+3]-cycloaddition reaction to form a related heterocyclic system, screening various solvents revealed significant differences in performance. Dichloromethane (CH₂Cl₂) was found to be superior to other solvents, providing a higher yield (37%) and enantioselectivity (78% ee). mdpi.com

Enzymatic methods also offer a high degree of control over stereochemistry. Engineered esterases have been used in the desymmetrization of a malonate diester derivative, a key step in a manufacturing process for a precursor to (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate (VCPA). researchgate.net A variant of the esterase with four specific mutations (L70D, L270Q, L273R, and L313M) was able to produce the desired intermediate with an enantiopurity of 98.9% ee. researchgate.net Similarly, biocatalytic reductive amination processes using enzymes like leucine dehydrogenase can achieve yields greater than 95% and an enantiomeric excess above 99.5% for the synthesis of chiral amino acid precursors. nih.gov

The table below summarizes the impact of different reaction parameters on the synthesis of cyclopropane derivatives.

| Parameter | Variation | Effect on Yield | Effect on Stereoselectivity | Reference |

| Protecting Group | Boc-protected ynamide | 25% isolated yield | Not specified | nih.gov |

| Solvent | Dichloromethane (CH₂Cl₂) | 37% yield | 78% ee | mdpi.com |

| Catalyst | Engineered Esterase Mutant | Preparative scale production achieved | 98.9% ee | researchgate.net |

| Catalyst | Amino Alcohol Ligand (MIB) | 72-82% isolated yield | 76-94% ee, >20:1 dr | nih.gov |

Scalable Processes for Multikilogram Production

Transitioning a synthetic route from the laboratory bench to multikilogram production requires a robust and scalable process. For the chiral intermediates of this compound, several scalable processes have been developed.

One such process involves a kilo-lab scale preparation starting from racemic amine. amazonaws.com In a 20-gallon reactor, 4.42 kg of the amine was reacted with a chiral resolving agent to enrich the desired (1R,2S) enantiomer. amazonaws.com This enriched material was then carried forward through subsequent steps. In a later stage, the process was successfully implemented on a 14.70 kg scale. amazonaws.com The Boc-protected intermediate was obtained in a quantitative yield (6.53 kg) and then trans-esterified to yield 5.7 kg (92% yield) of the desired methyl ester. amazonaws.com

Another key step that was scaled up was an enzymatic resolution. While the resolution could be accomplished in a single cycle, it required 5.5 days on a large scale to process 5.7 kg of enriched starting material to produce 4.5 kg (69.5% yield) of product with 98% ee. amazonaws.com This highlights the trade-offs between batch size, processing time, and throughput in large-scale enzymatic resolutions. The final deprotection step to yield a tosylate salt was also performed on a multi-kilogram scale, converting 4.5 kg of the Boc-protected intermediate into 4.783 kg of the final salt. amazonaws.com

The table below outlines key data points from a reported pilot plant scale synthesis. amazonaws.com

| Process Step | Starting Material Scale | Product Quantity | Yield | Enantiomeric Excess (ee) |

| Boc Protection | 14.70 kg (of enriched salt) | 6.53 kg | Quantitative | Not specified |

| Trans-esterification | 6.53 kg | 5.70 kg | 92% | 55% ee (enriched) |

| Enzymatic Resolution | 5.70 kg | 4.5 kg | 69.5% | 98% ee |

| Deprotection / Salt Formation | 4.5 kg | 4.783 kg | 82% (mass recovery) | >99.5% ee |

Chromatography-Free Purification Strategies

Purification by column chromatography is often a bottleneck in large-scale chemical manufacturing due to high solvent consumption, cost, and low throughput. Therefore, developing chromatography-free purification strategies is a key goal in process optimization.

For the synthesis of the chiral precursor to this compound, a highly effective non-chromatographic purification method involves the formation of a crystalline salt. amazonaws.com After an enzymatic resolution step yielded the N-Boc protected amino ester with 98% ee, the Boc protecting group was removed using p-Toluenesulfonic acid (TsOH). amazonaws.com This reaction produced a highly crystalline tosylate salt of the desired amino ester. This crystallization process served as the final purification step, upgrading the enantiomeric purity of the material to greater than 99.5% ee. amazonaws.com The final product was isolated simply by filtration, with an 82% mass recovery from the deprotection step, demonstrating a successful and scalable chromatography-free purification. amazonaws.com

Stereochemical Control and Analysis of 1 Boc Amino 2 Vinylcyclopropane

Enantioselectivity and Diastereoselectivity Control

The synthesis of 1-(Boc-amino)-2-vinylcyclopropane with a defined stereochemistry is a significant challenge due to the presence of two adjacent chiral centers. Achieving high levels of both diastereoselectivity (control of the relative stereochemistry) and enantioselectivity (control of the absolute stereochemistry) is paramount for its use in the synthesis of biologically active molecules, such as inhibitors for the hepatitis C virus (HCV) NS3 protease. researchgate.netnih.govacs.org

Mechanisms of Stereocontrol in Cyclopropanation

Several strategies have been developed to control the stereochemical outcome of the cyclopropanation reaction to form the 1-amino-2-vinylcyclopropane scaffold. These methods often employ chiral auxiliaries, catalysts, or enzymes to direct the formation of the desired stereoisomer.

One prominent approach involves the asymmetric cyclopropanation of a glycine-derived Schiff base under phase-transfer catalysis conditions. nih.gov In this method, a chiral phase-transfer catalyst is used to mediate the reaction between the glycine (B1666218) derivative and a suitable C2-building block, such as trans-1,4-dibromo-2-butene, leading to the formation of the cyclopropane (B1198618) ring. acs.org The stereoselectivity of this reaction is governed by the structure of the chiral catalyst, which creates a chiral environment that favors the formation of one enantiomer over the other. nih.gov

Another powerful strategy is the alkylation and subsequent cyclization of axially chiral Ni(II) complexes of glycine Schiff bases . nih.govresearchgate.net This method provides excellent yields and high diastereoselectivity. The stereochemical outcome is directed by the rigid chiral ligand coordinated to the nickel ion, which controls the trajectory of the incoming electrophile and the subsequent intramolecular cyclization. nih.govresearchgate.net

Enzymatic desymmetrization represents a biocatalytic approach to achieving high enantioselectivity. researchgate.net This method starts with a prochiral dicarboxylate precursor which is selectively hydrolyzed by an esterase to yield a chiral monoester. For instance, a prochiral 2-vinylcyclopropane-1,1-dicarboxylate can be desymmetrized using an engineered p-nitrobenzyl esterase from Bacillus subtilis to produce the corresponding (1S,2S)-monoester with high enantiomeric excess. researchgate.net This chiral intermediate can then be converted to the desired this compound derivative.

The diastereoselective cyclopropanation of enamides using rhodium catalysts also offers a route to vinylcyclopropylamides with high syn/anti ratios. rsc.org Furthermore, the use of sulfur ylides in the cyclopropanation of electron-poor dienes can afford trans-vinylcyclopropanes with high diastereoselectivity. organic-chemistry.org

Diastereomeric Ratio (dr) and Enantiomeric Excess (ee) Determination and Enhancement

The determination of the diastereomeric ratio (dr) and enantiomeric excess (ee) is crucial to assess the success of a stereoselective synthesis. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a common and reliable method for separating and quantifying stereoisomers. sigmaaldrich.com Chiral columns, such as those based on polysaccharide derivatives (e.g., Chirobiotic T), are effective in resolving the enantiomers of Boc-protected amino acids and their derivatives. sigmaaldrich.com

In the context of synthesizing precursors to this compound, significant success in achieving high stereoisomeric purity has been reported. For example, the enzymatic desymmetrization of a 2-vinylcyclopropane-1,1-dicarboxylate diethyl ester using an engineered esterase yielded the (1S,2S)-monoester with an enantiomeric excess of 98.9% ee. researchgate.net Similarly, asymmetric synthesis employing an axially chiral Ni(II) complex of a glycine Schiff base has led to the formation of the corresponding (1R,2S)-vinyl-ACCA derivative with high diastereoselectivity. nih.govresearchgate.net

The table below summarizes representative results for the stereoselective synthesis of precursors to this compound.

| Method | Precursor | Stereochemical Outcome | Reference |

| Enzymatic Desymmetrization | (1S,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropanecarboxylic acid | 98.9% ee | researchgate.net |

| Asymmetric Phase-Transfer Catalysis | (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester | ≥99% ee after enrichment | nih.gov |

| Axially Chiral Ni(II) Complex | (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid | High diastereoselectivity | nih.govresearchgate.net |

| Chemical Resolution | (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic ester | >99% ee | acs.org |

Chiral Purity Upgrade Techniques (e.g., Preparative Supercritical Fluid Chromatography, Crystallization)

Even with highly stereoselective reactions, further purification is often necessary to achieve the desired level of chiral purity (typically >99% ee) for pharmaceutical applications.

Preparative Supercritical Fluid Chromatography (SFC) has emerged as a powerful, green, and efficient technique for chiral separations on a preparative scale. researchgate.netnih.govacs.orgnih.govresearchgate.net SFC utilizes supercritical carbon dioxide as the main component of the mobile phase, which offers advantages such as lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster separations and reduced solvent consumption. nih.gov Chiral stationary phases are employed to resolve the enantiomers, and this technique is well-suited for the purification of Boc-protected amino compounds.

Crystallization-induced dynamic resolution (CIDR) and controlled crystallization are other effective methods for enhancing enantiomeric excess. nih.gov In a controlled crystallization process, a solution containing a mixture of enantiomers is allowed to crystallize under specific conditions that favor the crystallization of the desired enantiomer, leaving the undesired enantiomer enriched in the mother liquor. For instance, a bench-stable benzylidene-protected primary 1-amino-2-vinylcyclopropane amide intermediate has been successfully enriched to high enantiomeric purity through a controlled crystallization process. nih.gov

Furthermore, chemical resolution via the formation of diastereomeric salts is a classical yet highly effective method. acs.org A racemic mixture of the amino cyclopropane derivative can be reacted with a chiral resolving agent, such as di-p-toluoyl-(D)-tartaric acid, to form a pair of diastereomeric salts. nih.gov These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the desired enantiomer can be recovered by cleaving the salt. This method has been successfully applied to obtain the (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic ester in high enantiomeric excess. nih.govacs.org

Absolute and Relative Configuration Assignment

The unambiguous determination of the absolute and relative configuration of the stereocenters in this compound is essential. Spectroscopic methods, often in combination with computational analysis, play a pivotal role in this elucidation.

Spectroscopic Methods for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the relative stereochemistry of the cyclopropane ring. The coupling constants (J-values) between the protons on the cyclopropane ring can provide information about their spatial relationship. For a 1,2-disubstituted cyclopropane, the coupling constant between the two vicinal protons is typically larger for the cis isomer than for the trans isomer. Nuclear Overhauser Effect (NOE) experiments can also be used to establish through-space proximities between substituents, further aiding in the assignment of the relative configuration. While NMR can be used to determine the absolute configuration by using chiral derivatizing agents, this is less common for this specific class of compounds.

Reactivity and Transformations of 1 Boc Amino 2 Vinylcyclopropane Derivatives

Cyclopropane (B1198618) Ring-Opening Reactions

The inherent ring strain of the cyclopropane moiety in 1-(Boc-amino)-2-vinylcyclopropane derivatives, estimated to be around 27 kcal/mol, makes it susceptible to cleavage. nih.gov This reactivity is further enhanced by the presence of the vicinal vinyl group and the electron-donating Boc-amino substituent, creating a donor-acceptor-like system that facilitates ring-opening processes. These reactions can be broadly categorized into transition metal-catalyzed pathways and thermal rearrangements.

Transition Metal-Catalyzed Ring Opening

Transition metal catalysts, particularly those based on palladium and rhodium, have proven to be powerful tools for promoting the ring-opening of vinylcyclopropanes under mild conditions, often with high levels of regio- and stereocontrol.

Palladium(0) catalysts can facilitate the formal [3+2] cycloaddition of vinylcyclopropanes with various activated π-systems, including electron-deficient olefins. While direct cycloadditions with simple activated carbonyls are not extensively documented for this compound itself, closely related transformations with other activated acceptors highlight the potential of this methodology. For instance, palladium-catalyzed cycloadditions of vinylcyclopropanes with alkylidene azlactones, which are precursors to amino acids, have been developed. nih.gov

In these reactions, the palladium(0) catalyst coordinates to the vinyl group, initiating the cleavage of the distal cyclopropane bond to form a zwitterionic π-allylpalladium intermediate. This intermediate then acts as a three-carbon synthon, which can be trapped by a suitable dipolarophile. The reaction of a vinylcyclopropane (B126155) bearing two ester groups with α,β-unsaturated esters or ketones in the presence of a palladium catalyst, such as Pd₂(dba)₃·CHCl₃ with dppe or tributylphosphine, yields vinylcyclopentanes. elsevierpure.com This transformation underscores the capability of palladium to mediate the formation of five-membered rings from vinylcyclopropanes.

A significant advancement in this area is the development of enantioselective variants. For example, the use of chiral ligands allows for dynamic kinetic asymmetric formal [3+2]-cycloadditions, leading to highly functionalized and enantioenriched cyclopentanes. nih.gov The reaction between vinyl cyclopropanes and prochiral Michael acceptors, such as alkylidene azlactones, can set multiple stereocenters with high enantio- and diastereoselectivity. nih.govnih.gov

| Catalyst System | Acceptor | Product Type | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |

| Pd₂(dba)₃, (S,S)-ligand | Alkylidene Azlactone | Substituted Cyclopentane | High | >20:1 | 95-99 |

| Pd₂(dba)₃·CHCl₃, dppe | Methyl Vinyl Ketone | Vinylcyclopentane | 66 | Mixture | N/A |

Table 1: Examples of Palladium-Catalyzed [3+2] Cycloadditions of Vinylcyclopropane Derivatives. Data compiled from multiple sources. nih.govnih.gov

While classical Heck-type arylations involving the direct arylation of the vinyl group of this compound with concomitant ring expansion are not prominently reported, related palladium-catalyzed transformations demonstrate the reactivity of this scaffold. For instance, palladium-catalyzed intramolecular aza-Wacker-type cyclizations of vinyl cyclopropanecarboxamides have been developed to access conformationally restricted aza[3.1.0]bicycles. nih.gov In these reactions, a palladium(II) catalyst activates the vinyl group towards nucleophilic attack by the amide nitrogen, leading to a cyclized product while preserving the cyclopropane ring. This highlights the ability of palladium to engage the vinylcyclopropane moiety in C-N bond formation.

More broadly, Heck-type couplings of arylpalladium intermediates, generated from either aryl iodides or through decarboxylative palladation, with cyclic alkenes are well-established. researchgate.net The principles of these reactions could potentially be extended to vinylcyclopropanes, where the initial carbopalladation of the double bond could be followed by a ring-opening or rearrangement cascade.

Rhodium(I) catalysts have emerged as highly effective promoters for the asymmetric ring-opening of racemic vinylcyclopropanes with arylboronic acids as carbon nucleophiles. nih.govacs.org These reactions proceed with exceptional levels of regioselectivity, typically favoring the branched product, and high enantioselectivity. nih.govacs.org The use of non-symmetrical ferrocene-based bisphosphine ligands is often crucial for achieving satisfactory control over the selectivity. nih.govacs.org

A wide range of arylboronic acids can be employed, affording a diverse array of chiral products that are valuable intermediates for further synthetic transformations. nih.govacs.org

| Arylboronic Acid | Ligand | Yield (%) | Regioselectivity (branched:linear) | Enantiomeric Excess (%) |

| Phenylboronic acid | Chiral Ferrocene-based bisphosphine | 95 | >99:1 | 94 |

| 4-Methoxyphenylboronic acid | Chiral Ferrocene-based bisphosphine | 92 | >99:1 | 95 |

| 4-Trifluoromethylphenylboronic acid | Chiral Ferrocene-based bisphosphine | 88 | >99:1 | 92 |

| 2-Naphthylboronic acid | Chiral Ferrocene-based bisphosphine | 91 | >99:1 | 96 |

Table 2: Rhodium(I)-Catalyzed Asymmetric Ring Opening of a Racemic Vinylcyclopropane with Various Arylboronic Acids. Data sourced from a study by Krische and co-workers. nih.govacs.org

Thermal Rearrangements of Vinylcyclopropanes

Heating vinylcyclopropanes can induce pericyclic reactions, most notably the vinylcyclopropane-cyclopentene (VCP-CP) rearrangement. This transformation provides a powerful method for the construction of five-membered rings.

The VCP-CP rearrangement is a thermally induced ring expansion that converts a vinyl-substituted cyclopropane into a cyclopentene (B43876). wikipedia.org This reaction has been a valuable tool in the synthesis of complex natural products. wikipedia.org Mechanistically, the rearrangement can proceed through either a concerted, orbital-symmetry-controlled pericyclic pathway or a stepwise diradical mechanism, with the operative pathway being highly dependent on the substitution pattern of the substrate. wikipedia.org

The activation energy for the parent VCP-CP rearrangement is approximately 50 kcal/mol, necessitating high reaction temperatures, often exceeding 400 °C. wikipedia.org However, the introduction of specific substituents can lower this activation barrier. For derivatives of this compound, the presence of the amino group and potentially other substituents can influence the reaction conditions and stereochemical outcome.

Studies on related systems have shown that the stereochemistry of the starting vinylcyclopropane can dictate the stereochemistry of the resulting cyclopentene. For example, the thermal rearrangement of a trans-E vinylcyclopropane derivative proceeded in near quantitative yield, while the corresponding cis and Z-isomers either failed to rearrange or underwent alternative reaction pathways like a acs.orgacs.org-rearrangement. strath.ac.uknih.gov This highlights the stereospecific nature of the VCP-CP rearrangement.

| Substrate Stereochemistry | Reaction Temperature (°C) | Product | Yield (%) |

| trans-E | 100-180 | Cyclopentene | 99 |

| cis-E | >180 | No Rearrangement | - |

| trans-Z | >180 | No Rearrangement | - |

| cis-Z | >180 | acs.orgacs.org-Rearrangement Product | - |

Table 3: Stereospecificity in the Thermal Vinylcyclopropane-Cyclopentene Rearrangement of a Substituted Vinylcyclopropane. Data based on studies of related systems. strath.ac.uknih.gov

Reactions of the Vinyl Moiety

The vinyl group of this compound provides a handle for various functional group transformations, allowing for further diversification of the molecular scaffold.

The double bond of the vinyl group can be readily saturated through catalytic hydrogenation. This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in the presence of hydrogen gas. The result is the conversion of the vinylcyclopropane derivative to the corresponding ethylcyclopropane (B72622) derivative, without affecting the cyclopropane ring or the Boc-protecting group under standard conditions. This transformation is useful for producing saturated analogs for structure-activity relationship studies or as intermediates for further synthetic manipulations.

The vinyl group can be oxidatively cleaved to yield a carboxylic acid or an aldehyde, depending on the reaction conditions. Ozonolysis, followed by an oxidative or reductive workup, is a common method for this transformation. For example, treatment with ozone followed by hydrogen peroxide would yield a carboxylic acid, while a workup with dimethyl sulfide (B99878) would produce an aldehyde. This reaction provides a route to cyclopropane-containing amino acids with a one-carbon shorter side chain. Other oxidative cleavage methods, such as those employing potassium permanganate (B83412) or ruthenium tetroxide, can also be utilized. Recent advancements have also explored palladium-catalyzed C(alkyl)–C(vinyl) bond cleavage through a retro-Diels-Alder type reaction, offering selective cleavage under specific conditions. nih.gov

The following table outlines the transformations of the vinyl group.

| Reaction | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Saturated ethylcyclopropane derivative |

| Oxidative Cleavage (to carboxylic acid) | 1. O₃ 2. H₂O₂ | Cyclopropane carboxylic acid derivative |

| Oxidative Cleavage (to aldehyde) | 1. O₃ 2. (CH₃)₂S | Cyclopropane carboxaldehyde derivative |

Transformations Involving the Amino Functionality

The Boc-protected amino group is a versatile functional handle that can be deprotected to reveal the primary amine, which can then undergo a variety of subsequent reactions.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. organic-chemistry.org The deprotection of the Boc group in this compound derivatives can be achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This reveals the primary amino group, which can then be acylated, alkylated, or used in the formation of other nitrogen-containing functional groups. The ability to have a dual-protected primary amine, for instance with two Boc groups, also offers strategies for selective deprotection and functionalization. rsc.orgresearchgate.net

Reactions of N-Boc-Protected Amines

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for primary and secondary amines in organic synthesis due to its stability under various conditions. researchgate.netorganic-chemistry.org It is notably resistant to nucleophilic attack and basic conditions. researchgate.net The primary function of the N-Boc group in this compound is to protect the amine functionality during synthetic transformations involving other parts of the molecule. However, the Boc group itself can undergo specific reactions, primarily deprotection, which is most commonly achieved under acidic conditions. researchgate.netnih.gov

Standard deprotection involves treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). researchgate.netnih.gov This process proceeds via the formation of a relatively stable tert-butyl cation. organic-chemistry.org

Recent studies have also explored alternative methods for N-Boc deprotection. Thermal deprotection of N-Boc protected amines can be effectively carried out in continuous flow systems. This method avoids the use of acid catalysts and allows for selective deprotection by controlling the temperature. For instance, aryl N-Boc groups can be removed at lower temperatures than alkyl N-Boc groups, demonstrating the potential for controlled, stepwise deprotection in molecules with multiple Boc-protected amines. nih.gov

Beyond simple deprotection, the N-Boc group can participate in intramolecular reactions. In certain contexts, such as the C-H functionalization of related N-Boc heterocycles, an intermediate carbocation can be intramolecularly trapped by the oxygen atom of the N-Boc group, leading to the formation of a carbamate. acs.org While primarily a protective element, the reactivity of the N-Boc group under specific thermal or acidic conditions is a key consideration in the synthetic utility of this compound derivatives.

Selective Lithiation and Subsequent Electrophilic Quenching

A significant transformation of N-Boc-amino cyclopropane derivatives involves selective deprotonation (lithiation) at the carbon atom adjacent to the nitrogen, followed by quenching with an electrophile. This method provides a powerful route to functionalize the cyclopropane ring stereoselectively.

Research on analogous N-Alkyl-N-Boc-substituted 1-amino-2-alkynylcyclopropanes demonstrates that these compounds undergo selective lithiation at the carbon atom alpha to the triple bond using butyllithium (B86547) (BuLi) in tetrahydrofuran (B95107) (THF) at low temperatures, such as -65 °C. bohrium.com This process generates a lithiated intermediate that can be trapped by a variety of electrophiles. bohrium.comresearchgate.net

A key feature of this reaction is its high stereoselectivity. Even when starting with a mixture of cis- and trans-isomers of the cyclopropane, the lithiation process typically yields a single trans-isomer of the organolithium intermediate. Subsequent reaction with an electrophile proceeds with retention of configuration, affording exclusively the isomer where the newly introduced substituent is cis to the amino group. bohrium.com

The choice of electrophile determines the nature of the introduced functionality. A range of electrophiles has been successfully employed in these reactions, leading to the formation of diverse 2-substituted 1-aminocyclopropane derivatives in high yields. bohrium.com

| Electrophile | Resulting Functional Group | Product Type | Yield |

|---|---|---|---|

| Acetaldehyde | Hydroxyethyl | 2-Substituted 1-amino-2-alkynylcyclopropane | Up to 93% |

| Acetone | Hydroxypropyl | 2-Substituted 1-amino-2-alkynylcyclopropane | Up to 93% |

| Dimethyl disulfide | Methylthio | 2-Substituted 1-amino-2-alkynylcyclopropane | Up to 93% |

| Carbon Dioxide (CO2) | Carboxylic Acid | 2-Substituted 1-amino-2-alkynylcyclopropane | Up to 93% |

| Methyl chloroformate | Methoxycarbonyl | 2-Substituted 1-amino-2-alkynylcyclopropane | Up to 93% |

| Iodomethane | Methyl | 2-Substituted 1-amino-2-alkynylcyclopropane | Up to 93% |

Table 1: Examples of Electrophilic Quenching of Lithiated N-Boc-aminocyclopropanes. bohrium.com

Interestingly, the substitution pattern on the nitrogen atom can alter the course of the reaction. For example, when 1-(N-benzyl-N-Boc-amino)-2-alkynylcyclopropanes are treated with BuLi, the reaction occurs primarily at the benzylic position of the PhCH₂N group, leaving the cyclopropane ring unaffected. bohrium.com Furthermore, the use of dimethylformamide (DMF) as the electrophile can lead to isomerization of the initial aldehyde product into a dihydrofuran derivative. bohrium.com When ketone or aldehyde electrophiles are used, the formation of cyclic carbamates has also been observed in related systems. researchgate.net

Advanced Synthetic Applications and Utility in Molecular Design

Building Block in Complex Amino Acid and Peptide Synthesis

The rigid cyclopropane (B1198618) scaffold of 1-(Boc-amino)-2-vinylcyclopropane is instrumental in the design of non-natural amino acids and peptides with controlled conformations. The tert-Butoxycarbonyl (Boc) protecting group is standard in peptide synthesis, allowing for stepwise assembly of peptide chains. nih.gov

Synthesis of Conformationally Constrained α,α'-Disubstituted Amino Acids

A primary application of this compound is in the synthesis of α,α'-disubstituted amino acids, particularly those containing a cyclopropane ring. These constrained analogues of natural amino acids are of great interest because they can induce specific secondary structures, such as turns and helices, in peptides. The cyclopropane unit restricts the rotational freedom around the Cα-Cβ bond, providing a level of conformational rigidity that is difficult to achieve with acyclic side chains.

A prominent example is the synthesis of (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylic acid (vinyl-ACCA), a key pharmacophoric unit in a new generation of potent Hepatitis C Virus (HCV) NS3/4A protease inhibitors. researchgate.net The synthesis of such α,α-disubstituted amino acids often starts from precursors like this compound. The vinyl group serves as a versatile handle for further functionalization, while the Boc-protected amine and the inherent stereochemistry of the cyclopropane ring guide the synthetic pathway. The creation of these unnatural amino acids is a critical step in developing peptidomimetics with enhanced metabolic stability and receptor affinity. acs.orgpku.edu.cn

Table 1: Synthetic Utility in Constrained Amino Acid Synthesis

| Feature | Role of this compound | Resulting Amino Acid | Significance |

| Conformational Lock | The rigid cyclopropane ring restricts bond rotation. | α,α'-Disubstituted Amino Acids | Induces specific, predictable secondary structures in peptides. nih.gov |

| Stereochemical Control | Serves as a chiral building block for stereospecific synthesis. | (1R,2S)-vinyl-ACCA | Essential pharmacophore for potent antiviral drugs (HCV inhibitors). researchgate.net |

| Versatile Handle | The vinyl group allows for diverse chemical modifications. | Functionalized α-vinyl amino acids | Enables synthesis of a wide range of non-proteinogenic amino acids. pku.edu.cn |

Incorporation into Helical Peptides and Peptide Mimetics

The α-helix is a fundamental secondary structure in proteins, mediating a vast number of protein-protein interactions. Consequently, designing synthetic molecules that mimic the α-helical conformation is a major goal in medicinal chemistry. The incorporation of conformationally constrained amino acids, such as derivatives of this compound, is a powerful strategy to stabilize helical structures in short peptides, which are otherwise too flexible to maintain a defined conformation in solution. nih.gov

Peptides containing these cyclopropane-constrained residues can adopt stable helical folds, even with a small number of amino acids. wikipedia.org This stability enhances their ability to bind to target proteins with high affinity and specificity, mimicking the interaction of a much larger protein. The rigid backbone enforced by the cyclopropane ring pre-organizes the peptide into the desired helical geometry, reducing the entropic penalty of binding. These peptide mimetics are being explored for their potential as therapeutics in areas such as oncology and infectious diseases. nih.gov

Precursor for Derivatives like Dehydrocoronamate

This compound serves as a valuable precursor for a variety of cyclopropane-containing natural product analogues. One such class of related compounds is derivatives of coronamic acid, a cyclopropyl (B3062369) amino acid. While the direct synthesis of a specific compound named "dehydrocoronamate" from this precursor is not extensively documented in mainstream literature, the synthesis of analogues is a clear application. For instance, dehydrocoronamic acid itself can be synthesized and resolved into its constituent enantiomers through dynamic kinetic resolution, highlighting the importance of cyclopropane amino acid scaffolds. rsc.org

The synthetic routes to these types of molecules often involve the manipulation of functional groups on a pre-formed cyclopropane ring. The vinyl and Boc-amino groups on the title compound provide ideal starting points for such transformations, allowing for the introduction of carboxylic acid functionalities and other modifications necessary to arrive at coronamic acid-like structures. These derivatives are of interest due to the broad biological activities exhibited by cyclopropane-containing natural products. researchgate.netresearchgate.netnih.gov

Construction of Diverse Heterocyclic Systems

The reactivity of the vinylcyclopropane (B126155) moiety, particularly its character as a "donor-acceptor" cyclopropane, makes it a powerful tool for constructing complex heterocyclic frameworks through cycloaddition and ring-expansion reactions. nih.gov

Formation of Bicyclic and Spiro-Fused Heterocycles

The inherent functionality of this compound allows it to be a key starting material for the synthesis of novel bicyclic and spiro-fused heterocyclic systems. The amino group can participate in intramolecular cyclization reactions, leading to the formation of bicyclic structures. For example, related amino acid derivatives have been used to synthesize novel [3.1.0] bicyclic cyclopropylamines through Ti(II)-mediated coupling reactions.

Furthermore, donor-acceptor cyclopropanes are well-established precursors for building spiro-fused heterocycles. nih.gov In these reactions, the cyclopropane ring is opened under Lewis acid catalysis to form a versatile 1,3-dipole intermediate. nih.gov This dipole can then be trapped by various π-systems to construct five-membered rings. The Boc-amino group acts as the electron-donating group, while the vinyl group serves as the electron-accepting component, facilitating the initial ring opening. This strategy provides access to densely functionalized spirocycles that are of significant interest in drug discovery.

Synthesis of Dihydropyridines and Other Ring-Expanded Products

The vinylcyclopropane unit is a versatile synthon for various ring-expansion and cycloaddition reactions that can lead to larger ring systems, including six-membered heterocycles like dihydropyridines. While direct synthesis of dihydropyridines from this compound is not a commonly cited transformation, the underlying reactivity of vinylcyclopropanes points to its feasibility.

Transition metal-catalyzed cycloadditions are a powerful method for this purpose. For instance, vinylcyclopropanes can participate in formal [5+1] cycloadditions with carbon monoxide or carbene equivalents to generate six-membered rings. nih.gov In such a reaction, the vinylcyclopropane acts as a five-carbon building block. The donor-acceptor nature of this compound makes it a suitable substrate for these catalytic cycles. This approach offers a modern alternative to traditional methods for synthesizing substituted dihydropyridines, which are themselves important scaffolds in medicinal chemistry. researchgate.net

Table 2: Cycloaddition and Ring-Expansion Reactions

| Reaction Type | Role of this compound | Resulting Structure | Key Features |

| [3+2] Cycloaddition | Acts as a C3-synthon (1,3-dipole precursor). nih.gov | Spiro-fused heterocycles | Formation of highly functionalized five-membered rings. |

| [5+1] Cycloaddition | Acts as a C5-synthon. | Six-membered rings (e.g., dihydropyridines) | Access to complex carbocycles and heterocycles. nih.gov |

| Intramolecular Cyclization | The amine and vinyl groups act as reactive partners. | Bicyclic amines | Efficient construction of strained, bridged systems. |

| Vinylcyclopropane Rearrangement | Undergoes thermal or metal-catalyzed ring expansion. | Cyclopentene (B43876) derivatives | Classic method for five-membered ring synthesis. wikipedia.org |

Role in Rational Molecular Design (Structural and Conformational Aspects)

The unique structural properties of the cyclopropane ring, particularly when substituted with functional groups like an amino and a vinyl group, make "this compound" a valuable building block in rational molecular design. Its incorporation into larger molecules can significantly influence their pharmacological profiles by modulating key structural and conformational parameters.

Design Element for Increasing Metabolic Stability and Rigidity

The three-membered ring of this compound imparts a high degree of conformational rigidity to molecules. Unlike flexible aliphatic chains, the cyclopropane scaffold locks the relative positions of its substituents into a well-defined spatial arrangement. This conformational constraint is a crucial aspect of rational drug design, as it can lead to a higher binding affinity for a specific biological target by reducing the entropic penalty upon binding. The use of 2-substituted 1-aminocyclopropanecarboxylic acids (ACCs), of which this compound is a derivative, as conformationally restricted amino acids in peptides is a testament to this principle. unl.pt By replacing a natural amino acid with a cyclopropane-containing analogue, chemists can enforce specific backbone and side-chain conformations, leading to more potent and selective ligands. unl.pt

Furthermore, the introduction of a cyclopropane ring can enhance the metabolic stability of a drug candidate. While not extensively documented specifically for this compound itself, the general principle is that the cyclopropane moiety is often more resistant to enzymatic degradation compared to more conventional, flexible alkyl groups. nih.gov The carbon-carbon bonds within the strained cyclopropane ring are generally stable under physiological conditions. In broader medicinal chemistry, the replacement of metabolically vulnerable groups with more stable isosteres, such as cyclopropane rings, is a common strategy to improve a compound's pharmacokinetic profile. nih.gov For instance, research on other classes of compounds has shown that incorporating cyclic structures can lead to improved stability in liver microsomes. nih.gov

Essential Pharmacophoric Unit in Biologically Active Compounds

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The 1-amino-2-vinylcyclopropane core is a key pharmacophoric unit in several classes of biologically active compounds. unl.pt The spatial arrangement of the amino group, the vinyl substituent, and the cyclopropane ring itself creates a unique three-dimensional structure that can be recognized by specific enzyme active sites or receptors.

This structural motif is particularly prominent in the development of inhibitors for the Hepatitis C Virus (HCV) NS3 protease. acs.org The derivative, (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA), is a critical building block for potent HCV protease inhibitors like BILN 2061. acs.org In these inhibitors, the aminocyclopropane unit mimics a peptide bond, but its rigid structure correctly orients the vinyl group and other side chains to interact with key residues in the enzyme's active site, leading to potent inhibition.

The broader family of cyclopropane derivatives has been shown to possess a wide range of biological activities, highlighting the versatility of the cyclopropane ring as a pharmacophoric element. unl.pt These activities include enzyme inhibition, as well as antimicrobial, antiviral, and antitumor properties. unl.pt

Table 1: Examples of Biologically Active Compounds Containing a Cyclopropane Moiety

| Compound Class/Name | Biological Activity | Role of Cyclopropane Moiety | Reference |

| BILN 2061 | Potent inhibitor of Hepatitis C Virus (HCV) NS3 Protease | The (1R,2S)-1-Amino-2-vinylcyclopropane unit acts as a key pharmacophore, providing a rigid scaffold for interaction with the enzyme's active site. | acs.org |

| Trovafloxacin | Broad-spectrum antimicrobial agent | The cyclopropane ring is a key structural motif contributing to the inhibition of bacterial DNA gyrase and topoisomerase IV. | researchgate.net |

| Coprine | Inhibitor of aldehyde dehydrogenase (ALDH) | The N5-(1-hydroxycyclopropyl)-L-glutamic acid amide structure is responsible for the inactivation of the enzyme. | unl.pt |

| 2-Methylene-ACC | Irreversible inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) deaminase | The strained cyclopropane ring with the methylene (B1212753) group is key to the mechanism-based inactivation of the enzyme. | nih.gov |

Mechanistic Investigations and Computational Studies

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving 1-(Boc-amino)-2-vinylcyclopropane has been a subject of intense research, combining experimental observations with theoretical calculations to paint a detailed picture of the molecular transformations.

Transition State Analysis and Stereochemical Outcome Rationalization

The stereochemical outcome of reactions involving this compound is intricately linked to the geometry of the transition states. In palladium-catalyzed reactions, for instance, the stereochemistry of the resulting products is often determined during the key bond-forming or bond-breaking steps. Transition state analysis, often aided by computational modeling, allows for the rationalization of why a particular stereoisomer is formed preferentially. Factors such as steric hindrance between the bulky Boc-protecting group, the vinyl substituent, and the ligands on the metal catalyst play a crucial role in dictating the lowest energy transition state pathway.

In palladium-catalyzed ring-opening reactions, the approach of the nucleophile to the π-allyl palladium intermediate is a critical determinant of the final product's stereochemistry. The precise nature of the palladium catalyst and its associated ligands can influence the conformation of this intermediate, thereby directing the nucleophilic attack to a specific face and leading to high levels of stereocontrol.

Identification of Key Intermediates

The reactions of this compound are characterized by the formation of several key reactive intermediates, the nature of which can vary depending on the reaction conditions and catalysts employed.

Zwitterionic π-Allyl Palladium Species: A significant body of research points to the formation of zwitterionic π-allyl palladium intermediates in palladium-catalyzed reactions of vinylcyclopropanes. researchgate.netrsc.org The interaction of a Pd(0) catalyst with the vinylcyclopropane (B126155) leads to the cleavage of the cyclopropane (B1198618) ring and the formation of a π-allyl palladium complex. This intermediate possesses both a cationic π-allyl palladium moiety and an anionic portion, often stabilized by the Boc-amino group. These zwitterionic species are highly versatile and can react with a variety of electrophiles and nucleophiles, leading to the formation of diverse molecular architectures. The transient nature of these intermediates has been demonstrated using NMR techniques, where their degradation could be slowed by changing the reaction solvent. researchgate.net

Carbanions and Diradicals: Under different reaction conditions, particularly in the absence of a metal catalyst, the rearrangement of vinylcyclopropanes can proceed through carbanionic or diradical intermediates. Thermal rearrangements, for example, can involve the homolytic cleavage of a cyclopropane bond to form a diradical species, which then undergoes further rearrangement to yield cyclopentene (B43876) derivatives. The presence of the electron-withdrawing Boc-amino group can also influence the formation and stability of anionic intermediates in base-mediated reactions.

Computational Chemistry Approaches

Computational chemistry has emerged as an indispensable tool for unraveling the complex mechanistic details of reactions involving this compound. These theoretical approaches provide insights into reaction energetics and orbital interactions that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Energy Barriers

Density Functional Theory (DFT) has been widely employed to map the potential energy surfaces of reactions involving vinylcyclopropanes. nih.govacs.orgresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, DFT allows for the determination of reaction pathways and the identification of rate-determining steps. For instance, DFT calculations have been instrumental in understanding the energetics of palladium-catalyzed C-C bond cleavage and subsequent cycloaddition reactions. nih.gov These studies have shown that the choice of phosphine (B1218219) ligands on the palladium catalyst can significantly influence the reaction pathway, leading to the selective cleavage of different C-C bonds. nih.gov The calculated Gibbs free activation energies for catalytic cycles provide a quantitative measure of the reaction feasibility and can be correlated with experimental observations. acs.org

Table 1: Representative DFT Calculated Energy Barriers for Related Reactions

| Reaction Type | System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Pd(0)-Catalyzed Cyclopropanation | Ethene + CH₂N₂ | B3LYP | 71.7 | acs.org |

| Pd(0)-Catalyzed Cyclopropanation | Ethene + CH₂N₂ | BP86 | 69.4 | acs.org |

| Pd-Catalyzed C-C Bond Cleavage | keto-vinylidenecyclopropanes | DFT | 7.9–21.3 (influence of hemilabile interactions) | nih.gov |

This table presents data for related systems to illustrate the application of DFT in determining reaction energy barriers. Specific calculations for this compound may vary.

Application of Orbital Symmetry Arguments (e.g., Woodward-Hoffman Rules)

The pericyclic reactions of vinylcyclopropanes, such as their thermal rearrangement to cyclopentenes, can be rationalized using the principles of orbital symmetry, most notably the Woodward-Hoffmann rules. wikipedia.orgwikipedia.orglibretexts.org These rules predict the allowed and forbidden pathways for concerted reactions based on the symmetry of the molecular orbitals involved. wikipedia.orgwikipedia.org For the vinylcyclopropane rearrangement, which is a wikipedia.orgwikipedia.org-sigmatropic shift, the Woodward-Hoffmann rules predict the stereochemical outcome based on whether the reaction proceeds in a suprafacial or antarafacial manner and with retention or inversion of configuration at the migrating carbon. wikipedia.org While these rules were initially developed for concerted processes, they provide a powerful framework for understanding the stereochemical constraints on related stepwise reactions that may proceed through diradical or zwitterionic intermediates. wikipedia.org The analysis of orbital symmetry helps to explain why certain stereochemical outcomes are favored under thermal or photochemical conditions. wikipedia.orgimperial.ac.uk

Future Directions and Emerging Synthetic Strategies for Vinylcyclopropane Amino Acids

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The pursuit of enhanced efficiency and stereoselectivity in the synthesis and transformation of vinylcyclopropane (B126155) amino acids has led to the development of several innovative catalytic systems. These systems often employ transition metals to achieve high levels of control over the reaction outcomes.

Rhodium(I)-based catalysts have been developed for the regio- and enantioselective ring-opening of vinyl cyclopropanes with nucleophiles like boronic acids. acs.org The success of this system relies on the use of nonsymmetrical ferrocene-based bisphosphine ligands and a Zinc(II) triflate (Zn(OTf)₂) additive, which facilitates the formation of the active rhodium-ligand complex and promotes the reaction. acs.org Similarly, cooperative bimetallic catalysis using iridium and copper has been effective for the asymmetric ring-opening of vinylcyclopropanes with C3-unsubstituted indoles, yielding C3-allylic indoles with high regio- and enantioselectivity. researchgate.net This method represents a highly atom-economical approach to valuable chiral building blocks. researchgate.net

Gold(I) catalysts are also prominent in the cycloisomerization of enynes, where computational analyses have identified gold(I) cyclopropylcarbenes as key stable intermediates in these transformations. researchgate.net In a different approach, iron-mediated methods allow for the preparation of vinylcyclopropanecarboxylates from tricarbonyl(pentenediyl)iron complexes. marquette.edu The stereochemistry of the resulting cyclopropane (B1198618) ring is controlled by the mechanism of reductive elimination from the iron complex. marquette.edu Furthermore, chiral N,N′-dioxide/scandium(III) complexes have proven effective in catalyzing the asymmetric ring-opening of cyclopropyl (B3062369) ketones with β-naphthols, affording chiral derivatives in high yields and enantioselectivities. researchgate.net

Table 1: Overview of Novel Catalytic Systems for Vinylcyclopropane Amino Acid Chemistry

| Catalyst System | Transformation Type | Key Features | Resulting Product Class |

|---|---|---|---|

| Rh(I) / Ferrocene Ligand / Zn(OTf)₂ acs.org | Asymmetric Ring-Opening | Requires ligand and additive for selectivity; uses boronic acid nucleophiles. | Chiral branched allylic products |

| Ir / Cu Cooperative Catalysis researchgate.net | Asymmetric Ring-Opening | Bimetallic system; atom-economical. | C3-allylic indoles |

| Gold(I) Complexes researchgate.net | Cycloisomerization | Proceeds via stable cyclopropylcarbene intermediates. | Cyclopentene (B43876) cores |

| Iron(0) Complexes marquette.edu | Cyclopropane Formation | Oxidation of iron complexes affords products; stereochemistry depends on elimination mechanism. | Vinylcyclopropanecarboxylates |

| Sc(III) / Chiral N,N'-Dioxide researchgate.net | Asymmetric Ring-Opening | Catalyzes reaction of cyclopropyl ketones with naphthols. | Chiral β-naphthol derivatives |

Expansion of Substrate Scope in Ring-Opening and Functionalization Reactions

A significant goal in synthetic chemistry is to broaden the variety of molecules (substrates) that can be used in a particular reaction, thereby increasing its versatility. For vinylcyclopropane amino acids, expanding the scope of nucleophiles for ring-opening reactions and subsequent functionalizations is a key area of research.

Recent advancements have demonstrated the successful use of a wide range of nucleophiles in catalytic, asymmetric ring-opening reactions. researchgate.net Rhodium-catalyzed systems have enabled the use of boronic acids to open the cyclopropane ring, leading to the formation of chiral products with excellent regio- and enantioselectivity. acs.org The substrate scope of this reaction is broad, tolerating various substitutions on the participating molecules. researchgate.net